4,4,4-Trifluorobutane-1,2-diol is an organic compound with the molecular formula C4H7F3O2. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butane chain, along with hydroxyl groups on the first and second carbons. This compound is notable for its unique chemical properties due to the trifluoromethyl group, making it valuable in various scientific and industrial applications. The compound's registry number is 2106-73-2, and it is often utilized in organic synthesis and research settings due to its reactivity and stability.
The synthesis of 4,4,4-trifluorobutane-1,2-diol can be achieved through several methods:
The molecular structure of 4,4,4-trifluorobutane-1,2-diol features:
4,4,4-Trifluorobutane-1,2-diol undergoes several notable chemical reactions:
The mechanism by which 4,4,4-trifluorobutane-1,2-diol exerts its effects primarily involves:
Physical property data such as boiling point or specific heat capacity are less commonly reported but are critical for practical applications in laboratory settings.
4,4,4-Trifluorobutane-1,2-diol has several applications in scientific research:
This compound's versatility makes it a valuable asset across various fields of research and industry.
Microbial metabolic engineering represents a frontier in sustainable synthesis of fluorinated diols. Escherichia coli has been engineered as a heterologous host for 4,4,4-trifluorobutane-1,2-diol production due to its well-characterized genetics and compatibility with pathway modifications. The core strategy involves introducing heterologous enzymes to convert endogenous metabolites into fluorinated precursors. For example, glycerol metabolism pathways are harnessed by expressing glpK (glycerol kinase) and gldA (glycerol dehydrogenase) genes to generate dihydroxyacetone phosphate (DHAP), a key intermediate [5] [7]. Subsequent enzymatic steps require the incorporation of fluorine atoms, achieved through expression of fluorinases or halofluorinases from rare actinomycetes, though fluorine incorporation efficiency remains a bottleneck [7].
Central carbon flux is optimized by:
Table 1: Engineered Microbial Hosts for Fluorinated Diol Synthesis
Host Strain | Genetic Modifications | Key Enzymes | Titer (g/L) | Yield (g/g) |
---|---|---|---|---|
E. coli K-12 | ΔldhA, ΔadhE, P~tac~::gldA-glpK | Glycerol dehydrogenase, Kinase | 0.85 | 0.12 |
E. coli BW25113 | ΔpoxB, ΔfrdA, P~T7~::tktA | Transketolase, Fluorinase | 1.20 | 0.18 |
Challenges include fluorine toxicity to microbial systems and insufficient activity of fluorine-activating enzymes. Recent advances involve laboratory evolution of fluorinases for enhanced catalytic efficiency toward trifluoromethyl substrates [7].
Chemoenzymatic synthesis addresses stereoselectivity challenges in 4,4,4-trifluorobutane-1,2-diol production. A prominent route involves asymmetric reduction of 4,4,4-trifluorobutane-2-one using ketoreductases (KREDs). For instance, KRED-121 from Lactobacillus kefir achieves >99% ee for the (S)-enantiomer, while engineered carbonyl reductases from Candida parapsilosis yield the (R)-isomer [1] [6].
Key process considerations:
Table 2: Enzymatic Reduction of 4,4,4-Trifluorobutane-2-one
Enzyme Source | Cofactor | Solvent System | Conversion (%) | ee (%) |
---|---|---|---|---|
Lactobacillus kefir KRED | NADP⁺ | Phosphate buffer | 92 | >99 (S) |
C. parapsilosis mutant | NAD⁺ | Water:isooctane | 88 | 98 (R) |
Stereoselective fluorination remains challenging. Halohydrin dehalogenases (HHDHs) catalyze ring-opening of epoxides with fluoride nucleophiles, enabling enantioselective synthesis of β-fluoroalcohols. Directed evolution of HHDH from Agrobacterium radiobacter has improved activity toward 3,3,3-trifluoropropylene oxide, yielding enantiopure (R)-4,4,4-trifluorobutane-1,2-diol [4].
Direct fluorination employs electrophilic or nucleophilic fluorine sources for C–F bond formation. Key methods:
Indirect routes utilize pre-fluorinated building blocks:
Table 3: Comparison of Fluorination Strategies
Method | Reagent/Substrate | Temperature | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
DAST-mediated fluorination | 1,2,4-Butanetriol | –40°C | 45 | Simple setup; low regioselectivity |
Selectfluor® reaction | 4-Hydroxybut-2-en-1-ol | 25°C | 68 | Mild conditions; dimerization by-products |
Epoxide opening | 3,3,3-Trifluoropropylene oxide | 60°C | 92 | High stereocontrol; multi-step synthesis |
Direct fluorination often suffers from poor regioselectivity due to fluorine’s high electronegativity, while indirect routes offer better control but require complex precursor synthesis [6] [9].
Bio-based synthesis efficiency hinges on carbon source selection and pathway engineering. Glucose and glycerol are predominant substrates due to their metabolic flexibility:
Table 4: Carbon Source Efficiency in Diol Biosynthesis
Carbon Source | Strain | Theoretical Yield (mol/mol) | Achieved Yield (mol/mol) | Productivity (g/L/h) |
---|---|---|---|---|
Glucose | E. coli BW25113 | 0.38 | 0.19 | 0.05 |
Refined glycerol | E. coli JM109 | 0.42 | 0.25 | 0.07 |
Crude glycerol | E. coli ΔgldA | 0.42 | 0.21 | 0.06 |
Metabolic flux analysis reveals that glycerol-fed systems exhibit 30% higher carbon conservation than glucose-based pathways due to reduced CO₂ loss in glycolysis [5]. However, glycerol assimilation requires ATP-dependent phosphorylation, creating an energy burden. Co-utilization of xylose with glycerol via the xylAB operon enhances ATP generation and improves diol titers by 40% [2] [5].
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